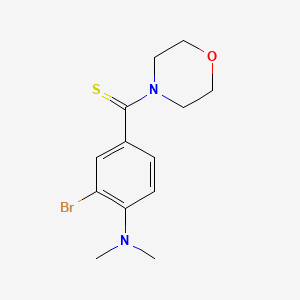

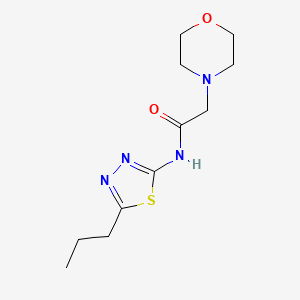

2-bromo-N,N-dimethyl-4-(4-morpholinylcarbonothioyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions, where bromination, amination, and the introduction of morpholine and thiocarbonyl groups play crucial roles. For instance, the synthesis of related compounds like 4-bromo-N-[4-(dimethylamino)benzylidene]aniline involves crystallization in a monoclinic crystal system, highlighting the precision required in the synthesis process to achieve the desired structure and purity (Zeng Wu-lan, 2011).

Molecular Structure Analysis

The crystal structure and molecular geometry of these compounds are crucial for understanding their physical and chemical properties. X-ray crystallography is a common method used for this purpose. The analysis reveals the arrangement of atoms within the molecule and how this structure affects its behavior and interactions with other compounds. For instance, the study on the synthesis and structure characterization of a similar compound, 4-Bromo-N-[4-(dimethylamino)benzylidene]aniline, provides detailed insights into its molecular structure, including dihedral angles and crystal system parameters (Zeng Wu-lan, 2011).

Chemical Reactions and Properties

The chemical reactions involving 2-bromo-N,N-dimethyl-4-(4-morpholinylcarbonothioyl)aniline and its derivatives can be complex, involving multiple steps and conditions. The ability of the compound to undergo various chemical reactions, such as aminocarbonylation, is a key aspect of its utility in organic synthesis. For example, Dimethylformamide acts as an efficient source of carbon monoxide in palladium-catalyzed aminocarbonylations of aryl bromides, demonstrating the compound's versatility in chemical synthesis (Y. Wan, M. Alterman, M. Larhed, A. Hallberg, 2002).

科学的研究の応用

Synthesis and Catalysis : Dimethylformamide has been identified as an efficient source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylation, which is a type of Heck carbonylation reaction. This process is significant in synthesizing aryl amides, with morpholine being one of the amines employed in the reaction. Such methods are crucial for the production of various pharmaceutical and chemical intermediates (Wan, Alterman, Larhed, & Hallberg, 2002).

Pharmaceutical Intermediates : The compound 4-(4-Aminophenyl)-3-morpholinone, an intermediate of the anticoagulant rivaroxaban, demonstrates the significance of brominated and morpholine-containing compounds in pharmaceutical synthesis. Different synthetic routes starting from bromobenzene highlight the versatility of these compounds in medicinal chemistry (Luo Lingyan et al., 2011).

Polymer Chemistry and Material Science : In polymer chemistry and material science, the synthesis of brominated oligo(N-phenyl-m-aniline)s has been achieved, which are important for their high-spin cationic states and potential applications in electronic materials (Ito et al., 2002).

Chemical Synthesis and Reactions : The study of reactions like the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines from 4-(2-bromophenyl)-1,2,3-thiadiazole demonstrates the reactivity and usefulness of brominated compounds in chemical synthesis, especially in the formation of complex molecules like benzothiophenes (Petrov, Popova, & Androsov, 2015).

Enzymatic Inhibition : The optimization of 4-phenylamino-3-quinolinecarbonitriles as inhibitors of Src kinase activity, where substituents like morpholine are used, illustrates the application of such compounds in developing therapeutic agents targeting specific enzymes (Boschelli et al., 2001).

Metal Complexes and Coordination Chemistry : Metal halide complexes of morpholine-4-thiocarbonic acid anilide, as studied in coordination chemistry, are significant for their spectroscopic characteristics and potential applications in catalysis and material science (Venkappayya & Brown, 1974).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[3-bromo-4-(dimethylamino)phenyl]-morpholin-4-ylmethanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2OS/c1-15(2)12-4-3-10(9-11(12)14)13(18)16-5-7-17-8-6-16/h3-4,9H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGYAWZTGZBJHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=S)N2CCOCC2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B5522958.png)

![N-cyclohexyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B5522975.png)

![8-fluoro-2-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5522985.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5522989.png)

![2,2,2-trifluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5522990.png)

![methyl pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene-4-carboxylate](/img/structure/B5523007.png)

![2-(methylthio)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]nicotinamide](/img/structure/B5523008.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5523011.png)

![2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5523042.png)